molecular formula C15H18Cl2N2O4S B11059448 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11059448
M. Wt: 393.3 g/mol
InChI Key: VTDRRBILPKDJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with dichloro, cyclopropylsulfamoyl, and tetrahydrofuran-2-ylmethyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced via a sulfonamide formation reaction, where cyclopropylamine reacts with a sulfonyl chloride derivative of the benzamide.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a tetrahydrofuran-2-ylmethyl halide, typically under basic conditions using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide or sulfonamide functionalities, potentially converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide or amide functionalities. It can also be used to investigate the effects of cyclopropyl groups on biological activity.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropyl and tetrahydrofuran groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(methylsulfamoyl)benzamide: Similar structure but with a methylsulfamoyl group instead of cyclopropylsulfamoyl.

    2,4-Dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the sulfonamide group, affecting its reactivity and biological activity.

    5-(Cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar but without the dichloro substitution on the benzene ring.

Uniqueness

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and cyclopropylsulfamoyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H18Cl2N2O4S

Molecular Weight

393.3 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C15H18Cl2N2O4S/c16-12-7-13(17)14(24(21,22)19-9-3-4-9)6-11(12)15(20)18-8-10-2-1-5-23-10/h6-7,9-10,19H,1-5,8H2,(H,18,20)

InChI Key

VTDRRBILPKDJIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.